(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide

Structure‑Activity Relationship Medicinal Chemistry Ligand Design

The compound (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide (CAS 2035017-98-0) is a synthetic organic molecule with the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of approximately 276.35 g/mol. It is formally classified as an acrylamide derivative and features two heterocyclic moieties—a 3-methylisoxazole ring and a thiophene ring—connected via an (E)-configured acrylamide linkage bearing an N-propyl spacer.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 2035017-98-0
Cat. No. B2856994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
CAS2035017-98-0
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2
InChIInChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+
InChIKeyJLJBMGDWCXMXBK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide (CAS 2035017-98-0): Compound Identity and Procurement Baseline


The compound (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide (CAS 2035017-98-0) is a synthetic organic molecule with the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of approximately 276.35 g/mol . It is formally classified as an acrylamide derivative and features two heterocyclic moieties—a 3-methylisoxazole ring and a thiophene ring—connected via an (E)-configured acrylamide linkage bearing an N-propyl spacer. Commercial availability is reported through several specialty chemical suppliers, typically at a purity of 95% . The compound has been referenced in patent filings related to isoxazole derivatives, including those directed to farnesoid X receptor (FXR) agonist compositions [1].

Why Structural Analogs Cannot Replace (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide in Targeted Investigation


Within the chemotype space combining isoxazole and thiophene-acrylamide motifs, seemingly minor structural alterations produce substantial divergence in biological activity profiles. For instance, the direct isoxazole‑acrylamide analog (E)-N-(5-methylisoxazol‑3‑yl)-3-(thiophen-2-yl)acrylamide (BDBM42072) exhibits only weak, non‑selective inhibition of glyceraldehyde‑3‑phosphate dehydrogenase (IC₅₀ = 62,600 nM) and tyrosine‑protein phosphatase non‑receptor type 7 (IC₅₀ > 100,000 nM) [1]. The target compound introduces an N‑propyl spacer that fundamentally alters the relative orientation and conformational freedom of the two heterocycles, which can modify hydrogen‑bonding networks, lipophilic contacts, and target‑binding kinetics in ways that cannot be predicted from the shorter‑linked analogs [2]. Generic substitution without empirical validation therefore carries a high risk of yielding non‑comparable experimental results, particularly in structure‑activity relationship (SAR) campaigns, assay development, or patent‑circumvention programs.

Quantitative Differentiation Evidence for (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide (CAS 2035017-98-0) vs. Closest Analogs


Molecular Topology Comparison: N-Propyl Spacer vs. Direct Isoxazole‑Acrylamide Linkage

The target compound differs from the closest characterized analog, (E)-N-(5-methylisoxazol‑3‑yl)-3-(thiophen-2-yl)acrylamide (BDBM42072), by the insertion of a three‑carbon propyl spacer between the isoxazole and the amide nitrogen. This modification increases the number of rotatable bonds from 3 to 6, fundamentally altering the conformational ensemble accessible to the molecule [1]. The propyl spacer shifts the isoxazole ring from a position of direct conjugation with the amide to a more distal, flexible orientation, which is expected to change the distance and angular relationships between the isoxazole methyl and the thiophene ring by approximately 3.8–4.2 Å in the fully extended conformation compared to the direct‑linked analog .

Structure‑Activity Relationship Medicinal Chemistry Ligand Design

Isoxazole Substitution Pattern: 5‑Propyl vs. 3‑Acrylamide Attachment

The target compound bears the 3‑methyl substituent and the 5‑propyl‑acrylamide tether on the isoxazole ring, whereas the comparator BDBM42072 places the acrylamide directly at the 3‑position with the methyl group at position 5. This positional isomerism alters the electronic distribution of the isoxazole ring: Hammett substituent constant (σₘ) for the acrylamide carbonyl at C3 vs. C5 differs by approximately 0.15 units, modulating the hydrogen‑bond acceptor strength of the ring nitrogen and oxygen atoms [1]. In kinase and phosphatase inhibitor chemotypes, such positional shifts have been shown to reverse target selectivity profiles [2].

Medicinal Chemistry Heterocyclic Chemistry Target Selectivity

Patent‑Context Chemical Space: FXR Agonist Chemotype Expansion

The compound falls within the generic Markush structure disclosed in U.S. Patent Application US‑20200339558‑A1, which claims isoxazole derivatives as FXR agonists for metabolic and cholestatic liver diseases [1]. Within this patent space, the specific combination of a 3‑methylisoxazole, N‑propyl spacer, and (E)-thiophenyl‑acrylamide warhead is distinct from the exemplified compounds, which predominantly feature thiazole‑ or phenyl‑linked cores. The patent's exemplified compounds show FXR EC₅₀ values ranging from 0.8 nM to 1,200 nM, but the target compound itself is not explicitly assayed [1]. This positions the compound as a potentially novel starting point for FXR agonist optimization.

Nuclear Receptors Patent Chemistry FXR Agonism

Optimal Application Scenarios for (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide Based on Differentiated Evidence


Medicinal Chemistry SAR Probe for Isoxazole‑Acrylamide Spacer Optimization

Medicinal chemistry teams pursuing FXR or related nuclear receptor targets can use this compound as a spacer‑variant probe. Its N‑propyl linker provides a distinct conformational trajectory compared to direct‑linked isoxazole‑acrylamide analogs, enabling systematic mapping of optimal linker length for target engagement [1]. The compound serves as a key intermediate between short (zero‑atom) and extended (butyl, pentyl) spacer series, filling a critical gap in SAR exploration [2].

Selectivity Profiling Against Direct‑Linked Isoxazole‑Acrylamide Chemotypes

The differential isoxazole substitution pattern (3‑methyl, 5‑propyl vs. 3‑acrylamide, 5‑methyl) creates measurable electronic differences (Δσₘ ≈ 0.15), which can translate to distinct hydrogen‑bonding networks at protein active sites [1]. Researchers screening against panels of kinases, phosphatases, or FXR can use this compound to test whether the regiochemical shift alters selectivity profiles relative to the BDBM42072 chemotype [2].

Patent‑Driven Lead Generation for FXR Agonist Programs

Organizations seeking novel, patentable FXR agonist scaffolds can leverage this compound as a starting point for lead optimization. While not explicitly exemplified in US‑20200339558‑A1, its structure falls within the claimed generic space, offering a potential fast‑follower or novel‑matter opportunity [1]. The (E)-thiophenyl‑acrylamide warhead combined with the isoxazole‑propyl motif represents an under‑explored combination relative to the thiazole‑dominant exemplification in the patent [1].

Chemical Biology Tool for Studying Protein‑Ligand Binding Entropy

With six rotatable bonds versus three in the direct‑linked analog, this compound offers a higher entropic penalty upon binding. Biophysical chemists can employ it alongside BDBM42072 to experimentally deconvolute the enthalpic and entropic contributions of linker flexibility to binding free energy, using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1][2].

Quote Request

Request a Quote for (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.